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molecular formula C4H5ClN2 B1583533 4-(Chloromethyl)-1h-imidazole CAS No. 23785-22-0

4-(Chloromethyl)-1h-imidazole

Cat. No. B1583533
M. Wt: 116.55 g/mol
InChI Key: HCGYTFXTHWTYFK-UHFFFAOYSA-N
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Patent
US09040563B2

Procedure details

The primary amine of N-(2-aminoethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide (19) was arylated with 3,4-difluorobenzonitrile on a 0.337 mmol scale. To a stirring solution of the primary amine (1 equiv) in DMSO (0.2 M) were added the aryl fluoride (1.2 equiv) and DIPEA (3 equiv). The reaction mixture was heated to 120° C. for 48 h. After allowing the reaction to cool, H2O was added, and the crude product was extracted with EtOAc (×3). The EtOAc extractions were combined, washed with water (×3), brine, dried (Na2SO4), filtered and concentrated. After work-up and purification by silica gel flash column chromatography (eluent CH2Cl2/MeOH/NH4OH, 192:7:1), N-(2-(4-cyano-2-fluorophenylamino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide was obtained as a white foam (111 mg, 79%): δH (500 MHz, DMSO-d6) 0.83-0.77 (m, 2H, 2 CH (cyclohexylmethyl)), 1.09 (br, 3H, 3 CH (cyclohexylmethyl)), 1.62-1.51 (m, 6H, 6 CH (cyclohexylmethyl)), 3.06 (d, J=7.5 Hz, 2H, NCH2CH (cyclohexyl)), 3.42-3.34 (m, 4H, SO2NCH2CH2N), 6.54 (br, 1H, NHAr), 6.80 (t, J=8.5 Hz, 1H, CH (Ar)), 7.45 (dd, J=11.5, 1.5 Hz, 1H, CH (Ar)), 7.53 (dd, J=8.5, 1.5 Hz, 1H, CH (Ar)), 7.66 (m, 1H, CH (Py)), 7.93 (m, 1H, CH (Py)), 8.07 (m, 1H, CH (Py)), 8.71 (m, 1H, CH (Py)); δC (125 MHz, DMSO-d6) 25.1, 25.9, 30.0, 35.7, 37.1, 41.3, 47.5, 55.5, 61.8, 94.4, 122.2, 127.1, 130.4, 138.7, 140.7, 142.5, 150.1, 156.9, 179.7; HRMS (ES+) calcd for [C21H25FN4O2S+H] 417.1760. found 417.1749. N-(2-(4-Cyano-2-fluorophenylamino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide was then alkylated with 5-chloromethyl-1H-imidazole.HCl on a 0.216 mmol scale. The secondary aniline (1 equiv) was dissolved in DMF (0.07 M), then the reaction was cooled to 0° C. After 15 min, NaH (3 eq.) was added in one portion. After a further 15 min, 5-chloromethyl-1-methyl-1H-imidazole.HCl (1.1 eq) was added. The reaction was allowed to stir at 0° C. from 2-3 h, when TLC indicated the reaction was complete or had stalled. Upon quenching the reaction with brine (approximately 1 mL), the reaction was diluted with water and extracted with EtOAc (×3). The EtOAc extractions were combined, and washed with 5% NaHCO3 (×3), brine, dried (Na2SO4), filtered and concentrated. After work-up and chromatography over silica gel (eluent CH2Cl2/MeOH/NH4OH, 192:7:1), the title compound N-(2-((4-cyano-2-fluorophenyl)((1-methyl-1H-imidazol-5-yl)methyl)amino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide was afforded as a white foam (90 mg, 81%): δH (500 MHz, CDCl3) 0.68-0.75 (m, 2H, 2 CH (cyclohexylmethyl)), 1.03 (br, 3H, 3 CH (cyclohexylmethyl)), 1.23-1.32 (m, 1H, CH (cyclohexylmethyl)), 1.50-1.60 (m, 5H, 5 CH (cyclohexylmethyl)), 2.80 (s, 2H, NCH2CH (cyclohexylmethyl)), 3.34-3.47 (m, 4H, SO2NCH2CH2N), 3.54 (s, 3H, CH3 (Im)), 4.46 (s, 2H, CH2Im), 6.61 (br, 1H, CH (Ar)), 6.95 (s, 1H, CH (Im)), 7.11 (m, 1H, CH (Ar)), 7.26 (br, 1H, CH (Ar)), 7.53 (m, 2H, CH (Py), CH (Im)) 7.65 (br, 1H, CH (Py)), 8.26 (m, 1H, CH (Py)), 8.69 (m, 1H, CH (Py)); δC (125 MHz, CDCl3) 25.5, 26.1, 30.5, 31.3, 31.8, 36.6, 45.7, 47.3, 50.4, 56.4, 102.9, 118.1, 119.5, 120.2, 122.4, 126.5, 128.7, 129.3, 138.8, 141.3, 149.8, 153.9, 157.6, 162.4; HRMS (ES+) calcd for [C26H31FN6O2S+H] 511.2291. found 511.2265; HPLC (I) tR=18.69 min (99.3%), (II) tR=36.03 min (99.7%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(2-(4-Cyano-2-fluorophenylamino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH2:10][CH2:11][N:12]([CH2:22][CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)(=[O:15])=[O:14])=[C:5]([F:29])[CH:4]=1)#[N:2].ClCC1NC=NC=1.Cl.[H-].[Na+].Cl[CH2:41][C:42]1[N:46]([CH3:47])[CH:45]=[N:44][CH:43]=1>CN(C=O)C.O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]([CH2:41][C:42]2[N:46]([CH3:47])[CH:45]=[N:44][CH:43]=2)[CH2:10][CH2:11][N:12]([CH2:22][CH:23]2[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]2)[S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)(=[O:15])=[O:14])=[C:5]([F:29])[CH:4]=1)#[N:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
N-(2-(4-Cyano-2-fluorophenylamino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)NCCN(S(=O)(=O)C1=NC=CC=C1)CC1CCCCC1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CN=CN1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)NCCN(S(=O)(=O)C1=NC=CC=C1)CC1CCCCC1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CN=CN1C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. from 2-3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Upon quenching
CUSTOM
Type
CUSTOM
Details
the reaction with brine (approximately 1 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extractions
WASH
Type
WASH
Details
washed with 5% NaHCO3 (×3), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)N(CCN(S(=O)(=O)C1=NC=CC=C1)CC1CCCCC1)CC1=CN=CN1C)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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